
Cyclohexanemethanol
Overview
Description
Cyclohexanemethanol (CHM), also known as cyclohexylmethanol or hexahydrobenzyl alcohol (CAS 100-49-2), is a six-membered alicyclic alcohol with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . CHM is primarily used as a reagent in organic synthesis, serving as a precursor for compounds like cyclohexanecarboxaldehyde and cyclohexanone via photocatalytic oxidation . Its LD₅₀ in mice is 250 mg/kg (intraperitoneal), indicating moderate toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethanol can be synthesized through several methods. One common laboratory method involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process converts cyclohexene to cyclohexanecarboxaldehyde, which is then hydrogenated to yield cyclohexylmethanol .
Industrial Production Methods: Industrially, cyclohexylmethanol is produced using similar methods but on a larger scale. The hydroformylation process is typically catalyzed by rhodium complexes, and the subsequent hydrogenation is carried out under high pressure and temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: Cyclohexylmethanol can be oxidized to cyclohexanone or cyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to cyclohexylmethane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexylmethane
Substitution: Cyclohexyl chloride, cyclohexyl bromide
Scientific Research Applications
Polymer Chemistry
Application Summary:
Cyclohexanemethanol is utilized in the synthesis of polymers due to its vinyl ether group, which can undergo polymerization. This property allows it to be a crucial component in creating various polymeric materials.
Methods of Application:
- Polymerization Techniques: The compound is typically polymerized using free radical initiators or through cationic polymerization mechanisms. The vinyl ether group reacts with itself or with other monomers in the presence of a catalyst, forming a polymer chain through successive addition reactions.
Results and Outcomes:
Polymers synthesized from this compound exhibit enhanced properties such as improved mechanical strength and thermal stability, making them suitable for industrial applications in coatings and adhesives.
Medicinal Chemistry
Application Summary:
In pharmaceutical research, this compound serves as a reagent in the synthesis of various pharmaceutical intermediates.
Methods of Application:
- Synthetic Routes: The compound is involved in multi-step synthetic routes that include reactions such as esterification, alkylation, and oxidation. Precise control of reaction conditions is essential to achieve desired selectivity and yield.
Results and Outcomes:
The versatility of this compound allows for the creation of diverse chemical structures that can be screened for biological activity. This capability has led to the development of new drugs with potential therapeutic applications.
Materials Science
Application Summary:
this compound is used in formulating adhesives that cure under UV light or through peroxide initiation.
Methods of Application:
- Adhesive Formulation: The compound is mixed with other pre-polymers and initiators to create adhesive formulations. Upon application, exposure to UV light or heat initiates the cross-linking reaction, resulting in a solidified adhesive layer.
Results and Outcomes:
Adhesives formulated with this compound demonstrate excellent bonding strength and durability, making them ideal for applications in electronics, automotive, and construction industries.
Organic Chemistry
Application Summary:
this compound is employed in synthesizing acetic acid esters through catalytic oxidation.
Methods of Application:
- Catalytic Reactions: The process involves reacting this compound with acetic acid in the presence of a palladium catalyst and hydrogen peroxide as an oxidant under controlled temperature and pressure conditions.
Results and Outcomes:
This method yields high-purity acetic acid esters valuable for their applications in various industrial processes, providing an efficient route for production at reduced costs.
Environmental Applications
Application Summary:
The compound can be incorporated into adsorbent materials or used to synthesize compounds that interact with pollutants.
Methods of Application:
- Adsorption Studies: Materials derived from this compound are evaluated through adsorption studies to assess their effectiveness in removing pollutants from air and water.
Results and Outcomes:
Preliminary studies indicate that these materials could effectively remove specific pollutants, contributing to environmental cleanup efforts.
-
Polymer Development:
A study demonstrated how this compound-based polymers exhibit superior thermal stability compared to traditional polymers. This advancement has significant implications for industries requiring high-performance materials. -
Pharmaceutical Synthesis:
Research highlighted the successful use of this compound in synthesizing a novel anti-inflammatory drug candidate. The compound facilitated multiple reaction pathways leading to high yields and purity. -
Environmental Impact:
A project focused on developing adsorbent materials from this compound showed promising results in laboratory tests for removing volatile organic compounds (VOCs) from contaminated air samples .
Mechanism of Action
The mechanism of action of cyclohexylmethanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and elimination reactions. In biological systems, cyclohexylmethanol can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylcyclohexanemethanol (MCHM)
- Molecular Formula : C₈H₁₆O
- Key Differences: Structure: Contains a methyl group at the 4-position of the cyclohexane ring. Toxicity: Associated with the 2014 Elk River chemical spill, where crude MCHM mixtures raised concerns about human exposure. Studies identified impurities like 4-methylcyclohexanecarboxylate and 1,4-cyclohexanedimethanol, which may contribute to toxicity . Purity: Commercial MCHM batches contained 96.07% purity with isomers and impurities (e.g., camphol) . Applications: Industrial solvent; less commonly used in fine chemistry compared to CHM.
Elemol (4-Ethenyl-α,α,4-trimethylthis compound)
- Molecular Formula : C₁₅H₂₆O
- Key Differences: Structure: A sesquiterpenoid with a this compound backbone modified with isopropenyl and methyl groups . Properties: Higher molecular weight (222.37 g/mol), used as a fragrance and plant metabolite. Toxicity: No acute toxicity data available, but structurally related terpenoids are generally low-risk .
Terpin Hydrate (4-Hydroxy-α,α,4-trimethylthis compound Monohydrate)
- Molecular Formula: C₁₀H₂₀O₂ (monohydrate)
- Key Differences :
trans-4-(Trifluoromethyl)this compound
- Molecular Formula : C₈H₁₃F₃O
- Key Differences :
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicity (LD₅₀ or LC₅₀) | Key Applications |
---|---|---|---|---|---|
This compound | C₇H₁₄O | 114.19 | 179–180 | 250 mg/kg (mouse, ip) | Organic synthesis |
4-Methylthis compound | C₈H₁₆O | 128.21 | ~200 (estimated) | Not fully characterized | Industrial solvent |
Elemol | C₁₅H₂₆O | 222.37 | >250 | Low (plant metabolite) | Fragrance, cosmetics |
Terpin Hydrate | C₁₀H₂₀O₂ | 172.27 | ~227 | Low (pharmaceutical use) | Pharmaceuticals |
trans-4-(Trifluoromethyl)- | C₈H₁₃F₃O | 182.19 | ~227 | Not reported | Fluorinated intermediates |
Research Findings and Implications
- Toxicity Profiles : CHM exhibits lower acute toxicity compared to MCHM, as evidenced by mealworm survival studies (8/15 larvae alive after 10 days vs. MCHM’s undefined risks in humans) .
- Structural Impact on Function :
- Purity Challenges: Impurities in MCHM (e.g., 1,4-cyclohexanedimethanol) complicate toxicity assessments, emphasizing the need for rigorous purification in industrial settings .
Biological Activity
Cyclohexanemethanol, specifically 4-methyl-1-cyclohexanemethanol (4-MCHM), has garnered attention due to its biological activity and potential health impacts, particularly following the significant chemical spill incident in West Virginia in 2014. This article explores the biological activity of this compound, highlighting its toxicity, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound with a cyclohexane ring and a hydroxymethyl group. Its structural formula can be represented as follows:
This compound exists in various isomeric forms, which can influence its biological activity and toxicity.
Toxicity Assessment
Recent studies have assessed the toxicity of 4-MCHM using various biological models. The following table summarizes key findings regarding its cytotoxic effects:
Cell Type | IC50 (mg/L) | IC5 (mg/L) | R² (p-value) | Hill Slope |
---|---|---|---|---|
Yeast (24 h) | 4702 ± 1.3 | 453.3 ± 2.2 | 0.9472 (0.0052) | -1.31 ± 0.35 |
Yeast + S9 | 1722 ± 1.2 | 390.9 ± 1.3 | 0.9898 (<0.0001) | -1.96 ± 0.56 |
Human A549 Cells | 148.7 ± 1.2 | 11.2 ± 1.8 | 0.9827 (<0.0001) | -1.14 ± 0.24 |
Human A549 + S9 | 55.7 ± 1.4 | 0.2 ± 3.0 | 0.9502 (0.0009) | -0.50 ± 0.10 |
The data indicates that the compound exhibits significant cytotoxicity in both yeast and human lung epithelial cells, with lower IC50 values observed in human cells, suggesting a higher sensitivity to this compound in mammalian systems .
The biological activity of this compound is associated with several mechanisms:
- Oxidative Stress : In yeast models, exposure to 4-MCHM induced oxidative stress responses, indicating potential damage to cellular components through reactive oxygen species (ROS) generation .
- Genotoxicity : In human A549 cells, the compound was linked to DNA damage, raising concerns about its genotoxic potential and implications for long-term carcinogenicity .
- Metabolite Toxicity : Studies have shown that metabolites of this compound may exhibit greater toxicity than the parent compound itself, necessitating further investigation into their effects on cellular health .
Elk River Chemical Spill
The Elk River chemical spill in January 2014 serves as a critical case study for understanding the impact of this compound on public health and environmental safety:
- Over 10,000 gallons of MCHM leaked into the river, contaminating drinking water for over 300,000 residents .
- The Centers for Disease Control and Prevention (CDC) established a screening value of 1 ppm for MCHM in drinking water .
- Investigations revealed that despite treatment efforts using granulated activated carbon (GAC), MCHM levels remained detectable for months post-spill, prompting extensive public health responses and ongoing monitoring .
Research Findings
Research on this compound has highlighted its complex interactions with biological systems:
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for cyclohexanemethanol, and what are their limitations?
this compound is commonly synthesized via Grignard reagent reactions. For example, chlorocyclohexane is converted to cyclohexylmagnesium chloride, which reacts with formaldehyde or paraformaldehyde to yield the alcohol . Alternative methods include hydroformylation of cyclohexene followed by hydrogenation to produce this compound . Limitations include sensitivity to moisture (Grignard method) and the need for specialized catalysts (hydroformylation). Purity is typically verified via GC-MS or refractive index measurements (n20/D 1.465) .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- Gas Chromatography (GC): Used to quantify purity (e.g., 99% in ReagentPlus® grade) and detect impurities .
- Spectroscopy: NMR and IR for structural confirmation (e.g., distinguishing cis/trans isomers like 4-methyl-cyclohexanemethanol) .
- Physical Properties: Density (0.928 g/mL at 25°C), boiling point (179–180°C), and solubility profiles (insoluble in water, soluble in organic solvents) .
Q. What safety protocols are critical when handling this compound in the lab?
- Storage: Keep in tightly sealed containers at room temperature, away from ignition sources and strong oxidizers .
- Exposure Mitigation: Use fume hoods to avoid inhalation (LD50 = 250 mg/kg in mice) and wear nitrile gloves to prevent skin contact .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How do copper(II)/nitroxyl radical systems affect the oxidation kinetics of this compound compared to other alcohols?
this compound exhibits an activation barrier of 15–16 kcal/mol in copper(II)/TEMPO-mediated oxidations, higher than benzyl alcohol (<15 kcal/mol). The rate-limiting step involves aerobic oxidation of Cu(I), with no direct evidence of Cu/TEMPO adducts under catalytic conditions . Contrast this with photocatalytic TiO2 systems, where this compound oxidizes to cyclohexanecarboxaldehyde under UV light, but efficiency depends on nanoparticle morphology and solvent polarity .
Q. What contradictions exist in the catalytic oxidation mechanisms of this compound, and how can they be resolved?
Discrepancies arise in the role of TiO2 nanoparticles: some studies report high selectivity for cyclohexanecarboxaldehyde , while others note competing pathways (e.g., cyclohexanone formation). Optimizing variables like light intensity, solvent (acetonitrile vs. water), and catalyst surface area can reconcile these results . Kinetic isotope effect (KIE) studies and in situ FTIR are recommended to probe intermediate species .
Q. How do stereochemical variations in this compound derivatives influence their bioactivity or synthetic utility?
- Cis-Isomers: cis-4-(Isopropyl)this compound (p-Menthan-7-ol) shows distinct LogP values (2.44) and bioactivity in fragrance studies due to its rigid cyclohexane backbone .
- Trans-Isomers: trans-4-(Boc-aminomethyl)this compound is used in peptide synthesis, where steric effects from the Boc group dictate coupling efficiency . Computational modeling (e.g., DFT for transition-state analysis) and chiral chromatography are essential for resolving enantiomers .
Q. What metabolic pathways degrade this compound in microbial systems, and how can they be harnessed for bioremediation?
The yeasts Candida maltosa and Trichosporon mucoides oxidize this compound via alcohol dehydrogenases, producing non-toxic metabolites like CO2 and water. Pathway engineering (e.g., overexpression of cytochrome P450 enzymes) could enhance degradation rates, but substrate inhibition at high concentrations (>1 mM) remains a challenge .
Q. Methodological Considerations
Q. How can researchers address volatility-related losses during this compound reactions?
- Use reflux condensers for high-temperature reactions (e.g., boiling point ~180°C).
- Employ low-vapor-pressure solvents (e.g., DMF) or sealed reaction vessels .
Q. What strategies improve the reproducibility of this compound-based glycosylation reactions?
Properties
IUPAC Name |
cyclohexylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSAZBXXNIABDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059212 | |
Record name | Cyclohexanemethanol | |
Source | EPA DSSTox | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS] | |
Record name | Cyclohexylcarbinol | |
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CAS No. |
100-49-2 | |
Record name | Cyclohexanemethanol | |
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Record name | Cyclohexylcarbinol | |
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Record name | Cyclohexylmethanol | |
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Record name | Cyclohexanemethanol | |
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Record name | Cyclohexanemethanol | |
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Record name | Cyclohexylmethanol | |
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Record name | CYCLOHEXANEMETHANOL | |
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Retrosynthesis Analysis
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